Tert-butyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
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Description
The 2-aminothiazole scaffold is a characteristic structure in drug development. It’s a sulfur- and nitrogen-containing heterocyclic compound that has several biological activities. It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives often involves the reaction of substituted thiazoles with various reagents . For example, 2-aminophenyl-5-halothiazoles were synthesized from the reaction of 2,5 substituted thiazoles .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and are used in different therapeutic targets .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-9(2,3)13-7(12)5-6(10)11-8(14-4)15-5/h10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTPBWODKKMXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(S1)SC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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